2-[(2-chlorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including derivatives like 2-[(2-chlorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole, often involves the cyclization of hydrazides with carbon disulfide or similar reagents. In related compounds, the thiazole synthesis from 1,3,4-oxadiazoles has been demonstrated through treatment with 3-chloropentane-2,4-dione, showcasing the reactivity and potential synthetic pathways of oxadiazole derivatives (Paepke et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including this compound, can be elucidated through spectroscopic methods such as NMR, IR, and X-ray diffraction studies. These techniques provide insights into the compound's geometry, electron distribution, and intermolecular interactions. For example, the structures of similar oxadiazole compounds have been confirmed by X-ray diffraction studies, highlighting the planarity of the oxadiazole ring and the spatial orientation of substituents (Paepke et al., 2009).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-6-8-12(9-7-11)15-18-19-16(20-15)21-10-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYBKXCMVREJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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